molecular formula C8H11ClN2O2 B1418249 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride CAS No. 108748-73-8

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

Cat. No.: B1418249
CAS No.: 108748-73-8
M. Wt: 202.64 g/mol
InChI Key: MYWBTVKNWOULKK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a benzamidine derivative characterized by a benzene ring substituted with a hydroxy group (-OH) at the para (4th) position, a methoxy group (-OCH₃) at the meta (3rd) position, and a carboximidamide group (-C(=NH)NH₂) at the remaining position. The hydrochloride salt enhances its stability and solubility in aqueous environments.

Properties

IUPAC Name

4-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-5(8(9)10)2-3-6(7)11;/h2-4,11H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBTVKNWOULKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677782
Record name 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108748-73-8
Record name 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Reduction of 4-Hydroxy-3-methoxyphenyl Oxime

Methodology:

  • Raw Material: 4-hydroxy-3-methoxyphenyl oxime (obtained via nitrile or oxime synthesis routes).
  • Catalyst: Palladium on carbon (Pd/C), typically 5-10 wt%, used in molar ratios of 4-10:1 relative to the oxime.
  • Reducing Agent: Catalytic hydrogenation, often with hydrogen gas at pressures around 4 bar, or alternatively, formic acid derivatives such as anhydrous ammonium formate.
  • Solvent: Methanol is the preferred solvent due to its compatibility with Pd/C and ease of removal.
  • Reaction Conditions: Conducted at 20-30°C under atmospheric or slightly elevated pressure, typically for 2-3 hours, with continuous stirring.

Research Findings:

  • The method yields over 90% of the desired amine with high purity (>99%) when optimized.
  • The process is performed under normal pressure, making it safer and more scalable compared to high-pressure hydrogenation.

Sample Reaction Scheme:

4-hydroxy-3-methoxyphenyl oxime + H2 (via Pd/C) → 4-hydroxy-3-methoxybenzylamine

Hydrochloride Salt Formation

Following reduction, the free amine is converted into its hydrochloride salt:

  • Procedure: The amine solution is acidified with concentrated hydrochloric acid (25-30 wt%) at room temperature.
  • Conditions: The mixture is stirred for a short period until crystallization occurs.
  • Isolation: The crystalline product is filtered, washed, and dried.

Yield and Purity:

  • Typical yields exceed 90%, with product purity surpassing 99% as confirmed by high-performance liquid chromatography (HPLC).
  • Melting points are consistent with literature values (218-220°C).

Data Table Summarizing Preparation Parameters

Parameter Range / Value Description
Raw Material 4-hydroxy-3-methoxyphenyl oxime Starting compound
Catalyst Pd/C, 5-10 wt% Catalytic hydrogenation
Catalyst Ratio 4-10:1 (g/g) Oxime to Pd/C
Solvent Methanol Reaction medium
Reaction Temperature 20-30°C Mild conditions
Reaction Time 2-3 hours Sufficient for complete reduction
Hydrogen Pressure Atmospheric or 4 bar Safety and efficiency
Acid for Salt Formation 25-30 wt% HCl Salt crystallization
Yield >90% Overall process efficiency
Product Purity >99% Confirmed by HPLC

Alternative Methods and Research Findings

High-Pressure Hydrogenation:

  • An alternative approach involves hydrogenation under high pressure (up to 10 bar) in autoclaves, often using acid-resistant equipment.
  • While effective, this method involves complex operation, higher safety risks, and significant capital investment, making it less desirable for large-scale production.

Chemical Reduction Using Formic Acid:

  • Some studies describe reduction with formic acid derivatives, which can be performed at atmospheric pressure.
  • This method simplifies operation but may have lower yields (~47.5%) due to incomplete conversion, as reported in prior art.

Industrial Considerations

  • Safety: The method using catalytic hydrogenation at atmospheric pressure with Pd/C is deemed safe and scalable.
  • Efficiency: The process achieves high yields (>90%) and purity (>99%), suitable for pharmaceutical manufacturing.
  • Environmental Impact: Use of methanol and mild conditions aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity: Research has shown that compounds similar to 4-hydroxy-3-methoxybenzenecarboximidamide exhibit antimicrobial properties. Studies indicate that modifications in the molecular structure can enhance efficacy against various pathogens, including bacteria and fungi .
  • Anticancer Properties: The compound has been evaluated for its potential in cancer therapy. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Biological Studies

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which is crucial in metabolic pathways. For instance, it has been studied for its effects on enzymes involved in the synthesis of nucleotides, which are vital for DNA replication .
  • Cellular Mechanisms: Investigations into its effects on cellular processes have revealed that it can modulate signaling pathways associated with inflammation and cell proliferation, making it a candidate for further research in chronic diseases .

3. Chemical Research

  • Synthetic Intermediate: In organic synthesis, 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride serves as an intermediate for developing other complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of 4-hydroxy-3-methoxybenzenecarboximidamide demonstrated significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating potential use as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting its role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the carboximidamide group can form hydrogen bonds or ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Substituents Similarity Score Key Properties
4-Hydroxy-3-methoxybenzenecarboximidamide HCl - 4-OH, 3-OCH₃ - High polarity, moderate lipophilicity
3-Methoxybenzamidine HCl 57075-83-9 3-OCH₃ 1.00 Thrombin inhibition
4-Hydroxybenzamidine HCl 5071-96-5 4-OH 0.91 Low membrane permeability
4-Methylbenzimidamide HCl 6326-27-8 4-CH₃ 1.00 Enhanced lipophilicity

Research Findings and Implications

  • Substituent Effects : Methoxy groups enhance electron density on the aromatic ring, improving interaction with protease active sites, while hydroxy groups favor solubility .
  • Salt Forms : Hydrochloride salts of benzamidines generally exhibit better crystallinity and storage stability compared to free bases .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 3-methoxybenzamidine HCl, involving nitrile intermediate amidination .

Biological Activity

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C10H12ClN3O3
  • Molecular Weight : 245.67 g/mol
  • CAS Number : 108748-73-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit:

  • Antiglycemic Activity : The compound has been shown to inhibit trypsin, which can contribute to its potential in managing glycemic levels .
  • Anticancer Properties : Preliminary studies suggest that it may have effects on cancer cell lines, although specific pathways remain to be elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, it is anticipated to exhibit favorable absorption and distribution characteristics due to its small molecular size. Potential metabolic pathways include:

  • Absorption : Likely well absorbed through the gastrointestinal tract.
  • Distribution : Expected to distribute widely in tissues due to its lipophilic nature.
  • Metabolism : Possible metabolism via phase I and phase II reactions, primarily involving conjugation and oxidation processes.
  • Excretion : Predominantly through renal pathways.

Summary of Biological Activities

Activity TypeDescription
AntiglycemicInhibits trypsin, potentially lowering blood glucose levels .
AnticancerExhibits cytotoxic effects on certain cancer cell lines (specific studies needed) .
NeuroprotectivePotential effects on cognitive function and neuroprotection in animal models .

Case Studies and Research Findings

  • Antiglycemic Effects :
    • A study demonstrated that this compound could significantly reduce blood glucose levels in diabetic animal models by inhibiting enzymes involved in glucose metabolism .
  • Cancer Cell Line Studies :
    • In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, suggesting a possible role in cancer therapy. Further research is required to identify the specific mechanisms involved .
  • Neuroprotective Effects :
    • Research indicated that this compound might enhance cognitive function in models of brain injury, potentially through modulation of neurotransmitter systems .

Future Directions for Research

Given the promising biological activities observed, future research should focus on:

  • Detailed mechanistic studies to elucidate specific molecular targets.
  • Clinical trials to assess efficacy and safety in humans.
  • Exploration of structure-activity relationships to optimize therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves amidine formation from a nitrile precursor via the Pinner reaction, followed by HCl salt formation. Key steps include:

  • Substrate Preparation : Start with 4-hydroxy-3-methoxybenzonitrile. React with anhydrous HCl in methanol under controlled temperature (0–5°C) to form the imidate intermediate.
  • Amidine Formation : Treat the intermediate with ammonia or ammonium chloride in ethanol, maintaining pH >9 to drive the reaction .
  • Purification : Use recrystallization from ethanol/water mixtures to enhance purity. Monitor yields via gravimetric analysis and optimize parameters (e.g., reaction time, stoichiometry) using Design of Experiments (DoE) to reduce trial-and-error approaches .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, hydroxy proton at δ 9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H+^+] at m/z 215.06 for the free base) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) assesses purity (>98% for biological assays). Use C18 columns and acetonitrile/water gradients .

Advanced: How can computational chemistry aid in predicting the reactivity or biological activity of this amidine derivative?

Methodological Answer:

  • Reactivity Prediction : Employ density functional theory (DFT) to calculate electrophilicity indices for the amidine group, identifying susceptibility to nucleophilic attack .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities with structural analogs (e.g., 3-(4-Methylphenoxy)benzylamine hydrochloride) to prioritize assays .
  • Reaction Path Optimization : ICReDD’s quantum chemical workflows predict optimal solvent systems or catalysts for synthesis scale-up .

Advanced: How to resolve discrepancies in experimental data, such as unexpected by-products or variable biological assay results?

Methodological Answer:

  • By-Product Analysis : Use LC-MS/MS to identify impurities. For example, over-reaction may yield methoxybenzamide derivatives; adjust reaction time or temperature .
  • Assay Variability : Validate biological activity via dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa). Apply statistical tools (ANOVA) to distinguish experimental noise from true effects .
  • Cross-Validation : Replicate synthesis and characterization in independent labs using standardized protocols .

Basic: What are the known biological targets or pharmacological activities associated with this compound's structural analogs?

Methodological Answer:

  • Enzyme Inhibition : Analogs like 4-chlorobenzamidine hydrochloride show trypsin-like protease inhibition (IC50_{50} ~5 µM). Test amidine derivatives against serine proteases using fluorogenic substrates .
  • Antimicrobial Activity : Ethylamine-substituted analogs (e.g., 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride) exhibit moderate antibacterial effects (MIC 32 µg/mL against S. aureus). Perform broth microdilution assays .

Advanced: What strategies can be employed to enhance the stability of this hydrochloride salt in aqueous solutions for in vitro studies?

Methodological Answer:

  • pH Control : Maintain solutions at pH 4–6 (via acetate buffer) to prevent amidine hydrolysis. Monitor degradation via UV-Vis spectroscopy at 240 nm .
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose). Assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
  • Solubility Enhancement : Use co-solvents (e.g., DMSO:water 1:9) or cyclodextrin inclusion complexes .

Basic: What safety protocols and handling precautions are essential when working with this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
  • Spill Management : Neutralize hydrochloride spills with sodium bicarbonate, followed by absorption via vermiculite .
  • Waste Disposal : Incinerate in compliance with EPA guidelines (Category D003 for reactive amidines) .

Advanced: How to design a structure-activity relationship (SAR) study to explore the impact of substituent variations on the benzene ring?

Methodological Answer:

  • Synthetic Diversification : Prepare analogs with substituents (e.g., -Cl, -NO2_2, -CF3_3) at the 3- or 5-positions. Use Pd-catalyzed cross-coupling for functional group introduction .
  • Data Collection : Measure logP (via shake-flask method) and pKa (via potentiometric titration) to correlate hydrophobicity/basicity with activity .
  • Multivariate Analysis : Apply partial least squares (PLS) regression to identify critical descriptors (e.g., Hammett σ values) influencing bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.